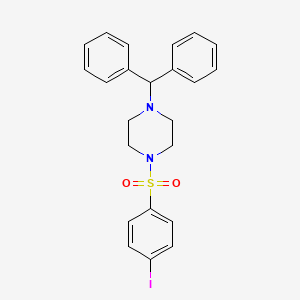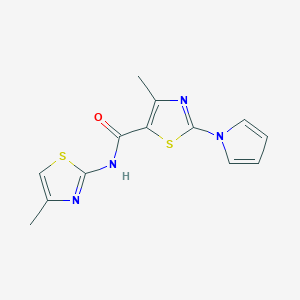
3-butoxy-4-chloro-N-cyclohexylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butoxy-4-chloro-N-cyclohexylbenzenesulfonamide is an organic compound with the molecular formula C17H26ClNO3S. This compound is characterized by the presence of a butoxy group, a chloro group, a cyclohexyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-4-chloro-N-cyclohexylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine in the presence of a base, followed by the introduction of the butoxy group through nucleophilic substitution. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-4-chloro-N-cyclohexylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the butoxy or chloro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted benzenesulfonamides.
Scientific Research Applications
3-butoxy-4-chloro-N-cyclohexylbenzenesulfonamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-butoxy-4-chloro-N-cyclohexylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-butoxy-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide
- 4-butoxy-N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide
Uniqueness
3-butoxy-4-chloro-N-cyclohexylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where other similar compounds may not be as effective or versatile.
Properties
Molecular Formula |
C16H24ClNO3S |
|---|---|
Molecular Weight |
345.9 g/mol |
IUPAC Name |
3-butoxy-4-chloro-N-cyclohexylbenzenesulfonamide |
InChI |
InChI=1S/C16H24ClNO3S/c1-2-3-11-21-16-12-14(9-10-15(16)17)22(19,20)18-13-7-5-4-6-8-13/h9-10,12-13,18H,2-8,11H2,1H3 |
InChI Key |
VCCUNTAXDXQSCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide](/img/structure/B12193910.png)
![(5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B12193918.png)

![[3-(Dimethylamino)propyl][(4-methoxynaphthyl)sulfonyl]amine](/img/structure/B12193935.png)



![(4-Fluorophenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine](/img/structure/B12193952.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B12193955.png)
![N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12193966.png)
![2-{[5-(ethanesulfonyl)-1,3-benzoxazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B12193981.png)
![6-imino-11-methyl-7-(2-methylpropyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12193983.png)
![2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide](/img/structure/B12194001.png)
